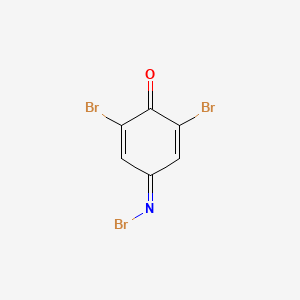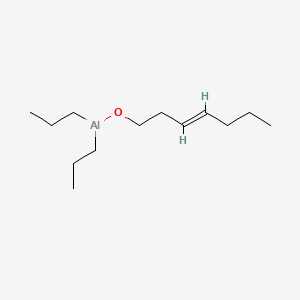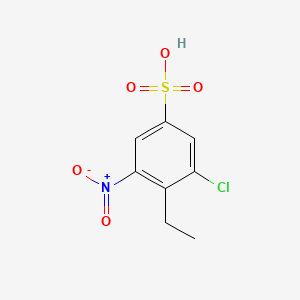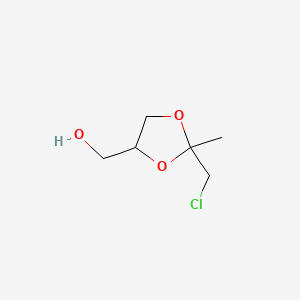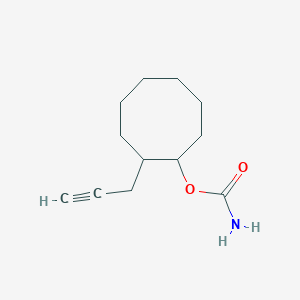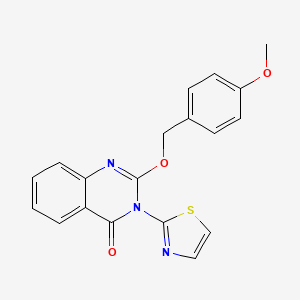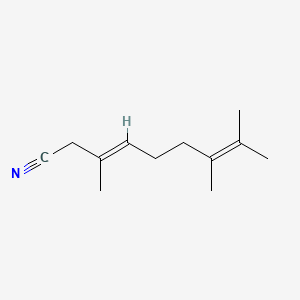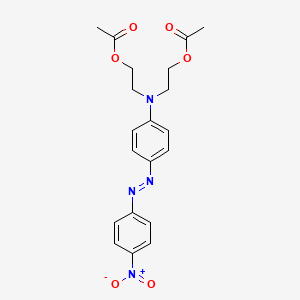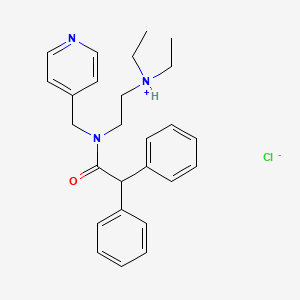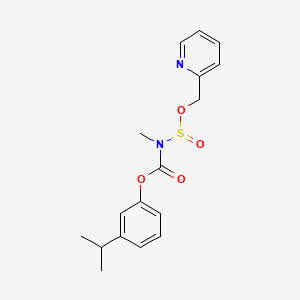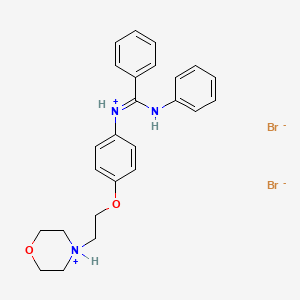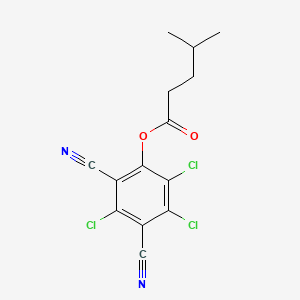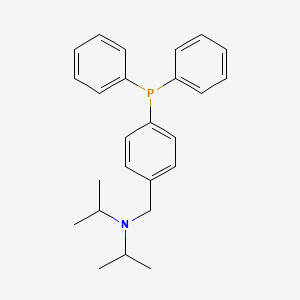
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: is a specialized organophosphorus compound characterized by its unique structure, which includes a diphenylphosphine group attached to a phenyl ring substituted with a diisopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine typically involves the following steps:
Starting Materials: : The synthesis begins with p-toluidine and diisopropylamine as the primary starting materials.
Formation of p-Toluenesulfonyl Chloride: : The p-toluidine is first converted to p-toluenesulfonyl chloride through a sulfonylation reaction.
Nucleophilic Substitution: : The p-toluenesulfonyl chloride undergoes nucleophilic substitution with diisopropylamine to form p-((diisopropylamino)methyl)toluene .
Phosphination: : The resulting p-((diisopropylamino)methyl)toluene is then reacted with chlorodiphenylphosphine to yield the final product, This compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Phosphine oxides and their derivatives.
Reduction Products: : Reduced phosphine derivatives.
Substitution Products: : Various substituted phosphine compounds.
Scientific Research Applications
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: has several scientific research applications:
Chemistry: : It can be used as a ligand in coordination chemistry, forming complexes with various metal centers.
Biology: : The compound may be employed in the study of enzyme inhibition and as a probe in biological systems.
Industry: : It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can be compared with other similar compounds, such as tris(dimethylamino)phosphine and triisopropylphosphine . While these compounds share structural similarities, This compound
Similar Compounds
Tris(dimethylamino)phosphine
Triisopropylphosphine
Phosphine oxides
Properties
CAS No. |
98816-60-5 |
|---|---|
Molecular Formula |
C25H30NP |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(4-diphenylphosphanylphenyl)methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H30NP/c1-20(2)26(21(3)4)19-22-15-17-25(18-16-22)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20-21H,19H2,1-4H3 |
InChI Key |
XRDSZJPPWTUFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


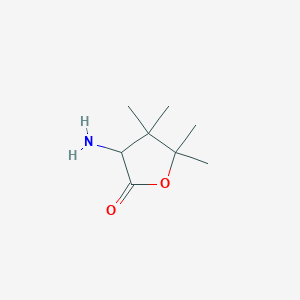
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
